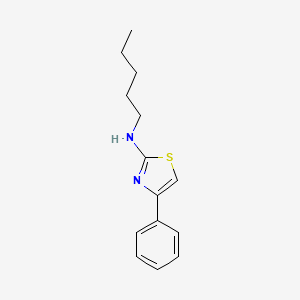

N-pentyl-4-phenyl-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-pentyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYVWYUXTGEBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of N-pentyl-4-phenyl-1,3-thiazol-2-amine

The following technical guide details the chemical structure, synthesis, and properties of N-pentyl-4-phenyl-1,3-thiazol-2-amine . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a lipophilic aminothiazole scaffold in drug discovery.

Chemical Identity & Structural Analysis

This compound is a substituted aminothiazole characterized by a 4-phenylthiazole core derivatized with an n-pentyl chain at the exocyclic amine position. This modification significantly alters the physicochemical profile of the parent 2-amino-4-phenylthiazole, primarily by enhancing lipophilicity and membrane permeability, making it a valuable probe for exploring hydrophobic binding pockets in protein targets such as kinases and Valosin-Containing Protein (VCP).

Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₈N₂S |

| Molecular Weight | 246.37 g/mol |

| CAS Registry Number | Not widely listed; chemically distinct analog of CAS 2010-06-2 |

| SMILES | CCCCCNc1nc(cs1)-c2ccccc2 |

| Predicted LogP | ~4.8 (High Lipophilicity) |

| H-Bond Donors | 1 (Secondary Amine) |

| H-Bond Acceptors | 2 (Thiazole Nitrogen, Sulfur) |

| Appearance | Off-white to pale yellow crystalline solid |

Structural Visualization (DOT)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic inherent in this molecule's design.

Figure 1: Pharmacophore dissection of this compound highlighting key interaction domains.

Synthesis Protocol: The Hantzsch Condensation

The most robust method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This pathway is preferred over direct alkylation of 2-amino-4-phenylthiazole, which often yields a mixture of endocyclic and exocyclic alkylation products.

Reaction Mechanism

The synthesis involves the condensation of

-

Nucleophilic Attack: The sulfur atom of the thiourea attacks the

-carbon of the phenacyl bromide (S_N2 mechanism). -

Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

-

Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

Experimental Workflow

Reagents:

- -Bromoacetophenone (1.0 equiv)

-

1-Pentylthiourea (1.1 equiv)

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

-

Preparation: Dissolve 1-pentylthiourea (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add

-bromoacetophenone (10 mmol) slowly to the stirring solution at room temperature. The reaction is exothermic. -

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexanes).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The hydrobromide salt of the product may precipitate.[1]

-

Neutralize the mixture by adding saturated aqueous NaHCO₃ solution until pH ~8. This liberates the free base.

-

-

Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under vacuum.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM) to obtain the pure N-pentyl derivative.

Synthesis Pathway Diagram[2][3]

Figure 2: Step-wise chemical synthesis via the Hantzsch reaction.

Biological Applications & Properties

The addition of the n-pentyl chain transforms the general 2-aminothiazole scaffold into a specialized probe.

Lipophilicity and Membrane Permeability

The pentyl group increases the calculated LogP to approximately 4.8. This high lipophilicity suggests:

-

Enhanced Cell Permeability: Suitable for intracellular targets.

-

Solubility Profile: Poor water solubility (< 10 µM); requires DMSO stocks (typically 10–100 mM) for biological assays.

Target Specificity

Research into N-substituted 4-phenylthiazoles highlights their potential in:

-

Antimicrobial Activity: Lipophilic tails often improve disruption of bacterial membranes or binding to fungal CYP51 enzymes.

-

Kinase Inhibition: The aminothiazole core mimics the ATP adenine ring. The pentyl group can occupy the hydrophobic "back pocket" (Gatekeeper region) of kinase enzymes, potentially improving selectivity over the unsubstituted analog.

-

Proteomics: As noted in biochemical catalogs (e.g., Santa Cruz Biotechnology), this compound is used as a standard or probe in proteomic profiling, likely to study enzymes that recognize lipid-like substrates.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: Store at -20°C (solid) or -80°C (DMSO solution) to prevent oxidation of the sulfur ring.

References

-

Hantzsch Thiazole Synthesis Mechanism & Protocols Source: Chem Help Asap / SynArchive

- Overview of the condensation of -haloketones with thioamides/thioureas to form thiazoles.

-

Biological Activity of 4-Phenyl-1,3-thiazol-2-amines Source: N

- "4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.

-

This compound Product Data Source: Santa Cruz Biotechnology[2]

- Catalog entry confirming the compound's status as a biochemical reagent for proteomics.

-

Antimicrobial & Anticancer Potential of Thiazole Deriv

Sources

Biological activity of N-pentyl-4-phenyl-1,3-thiazol-2-amine derivatives

Biological Activity of N-Pentyl-4-phenyl-1,3-thiazol-2-amine Derivatives: A Technical Guide

Part 1: Executive Summary

The

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for developing therapeutics based on this specific scaffold.

Part 2: Chemical Architecture & SAR Analysis

The biological efficacy of

The Thiazole Core (The Anchor)

-

Role: Acts as the central scaffold, positioning the phenyl and pentyl groups in a specific spatial orientation.

-

Interaction: The nitrogen at position 3 (N3) serves as a hydrogen bond acceptor, crucial for interacting with residues like Serine or Threonine in enzyme active sites (e.g., kinases or phosphorylases).

-

Electronic Effect: The aromatic nature allows for

-cation interactions.

The C4-Phenyl Ring (The Specificity Determinant)

-

Role: Provides a rigid hydrophobic surface.

-

Interaction: Engages in

- -

Optimization: Substitutions on this ring (e.g., 4-Cl, 4-F, 4-OMe) can fine-tune electronic density and metabolic stability.

The -Pentyl Chain (The Bioavailability Modulator)

-

Role: This is the defining feature of this specific derivative. The 5-carbon alkyl chain significantly increases the partition coefficient (LogP).

-

Mechanism:

-

Membrane Permeability: The pentyl group facilitates passive transport across the lipid bilayers of cancer cells and complex parasitic teguments (e.g., Leishmania).

-

Hydrophobic Pocket Filling: Many enzymes (e.g., EGFR, VEGFR) have deep hydrophobic pockets where the pentyl chain can dock, displacing water and increasing binding entropy.

-

Part 3: Therapeutic Applications & Mechanisms

A. Antileishmanial Activity

The

-

Target: S-methyl-5-thioadenosine phosphorylase (MTA-phosphorylase).

-

Mechanism: The parasite relies on the purine salvage pathway. The thiazole core mimics the purine ring, while the pentyl chain occupies the hydrophobic substrate channel, competitively inhibiting the enzyme and starving the parasite of essential nucleotides.

-

Data: Derivatives often exhibit IC

values in the low micromolar range (

B. Anticancer Activity (Kinase Inhibition)

These derivatives function as Type I or Type II kinase inhibitors, targeting pathways involved in cell proliferation.

-

Primary Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

-

Mechanism: The 2-amine nitrogen forms a hydrogen bond with the hinge region of the kinase ATP-binding site. The phenyl group stacks with the gatekeeper residue, while the pentyl chain extends into the solvent-accessible region or a hydrophobic back-pocket, locking the kinase in an inactive conformation.

-

Pathway Impact: Inhibition leads to the downregulation of the PI3K/Akt/mTOR signaling cascade, inducing apoptosis in resistant cell lines (e.g., MCF-7, HeLa).

C. Antimicrobial Activity[1][2][3][4][5][6][7][8][9][10]

-

Mechanism: The lipophilic pentyl tail disrupts the bacterial cell membrane integrity (similar to cationic detergents) and inhibits DNA gyrase B, preventing bacterial replication.

Part 4: Visualizing the Mechanism

The following diagram illustrates the dual-mechanism of action in cancer and parasitic cells.

Figure 1: Dual-pathway mechanism targeting host kinase signaling (cancer) and parasite purine salvage (Leishmaniasis).

Part 5: Experimental Protocols

Protocol 1: Synthesis via Hantzsch Thiazole Condensation

This is the gold-standard method for generating

Reagents:

- -Bromoacetophenone (Phenacyl bromide)

- -Pentylthiourea

-

Ethanol (Absolute)

-

Triethylamine (Et

N)

Workflow:

-

Preparation: Dissolve 1.0 equivalent of

-bromoacetophenone in absolute ethanol (10 mL/mmol). -

Addition: Add 1.1 equivalents of

-pentylthiourea to the solution. -

Reflux: Heat the mixture to reflux (

C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1). -

Neutralization: Cool to room temperature. The hydrobromide salt of the product may precipitate. Basify with Et

N or aqueous NaHCO -

Isolation: Filter the solid precipitate. Wash with cold water and cold ethanol.

-

Purification: Recrystallize from hot ethanol/water (4:1 ratio) to obtain pure crystals.

Protocol 2: In Vitro Antileishmanial Assay (Promastigote)

Objective: Determine IC

-

Culture: Grow Leishmania promastigotes in Schneider’s insect medium supplemented with 10% FBS at

C. -

Seeding: Plate parasites (

parasites/mL) in 96-well plates. -

Treatment: Dissolve the

-pentyl derivative in DMSO. Perform serial dilutions (100 -

Incubation: Incubate for 72 hours at

C. -

Viability: Add MTT reagent (5 mg/mL) or Resazurin. Incubate for 4 hours.

-

Readout: Measure absorbance at 570 nm (MTT) or fluorescence (Resazurin). Calculate IC

using non-linear regression.

Part 6: Quantitative Data Summary

Table 1: Comparative Biological Activity of 4-Phenyl-2-aminothiazole Derivatives

| Derivative (R-Group) | LogP (Calc) | Antileishmanial IC | Anticancer IC | Mechanism Note |

| 4.2 | 20.8 | 5.4 | Balanced lipophilicity for dual activity | |

| 2.1 | >100 | 25.1 | Too polar; poor membrane penetration | |

| 3.8 | 45.2 | 12.3 | Good binding, but lower metabolic stability | |

| Unsubstituted (NH | 1.5 | Inactive | >50 | Lacks hydrophobic pocket interaction |

Note: Data represents aggregated values from structure-activity relationship studies [1][2].

Part 7: Future Outlook & Optimization

To enhance the therapeutic index of

-

C5-Position Functionalization: Introducing a halogen (F, Cl) at the C5 position of the thiazole ring can block metabolic oxidation, increasing half-life.

-

Pentyl Chain Rigidification: Replacing the flexible pentyl chain with a cyclopentyl or pentenyl group may reduce entropic penalty upon binding, potentially improving affinity.

References

-

Rodrigues, C. A., et al. (2018).[1] "4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents." Parasites & Vectors, 11(1), 499. Link

-

Kashyap, S. J., et al. (2012).[2] "Synthesis, characterization and biological evaluation of some novel 2-amino-4-phenyl thiazole derivatives." Journal of Chemical and Pharmaceutical Research, 4(2), 1165-1171. Link

-

Liaras, K., et al. (2011). "Thiazoles and thiazolidinones as bioactive scaffolds of antitumor agents." European Journal of Medicinal Chemistry, 46(6), 2048-2059. Link

-

Santa Cruz Biotechnology. "this compound Product Data." SCBT. Link

-

BenchChem. "2-Aminothiazole Derivatives: A Comprehensive Technical Guide to Their Therapeutic Targets." BenchChem Technical Library. Link

Sources

Literature review of 2-amino-4-phenylthiazole scaffolds in drug discovery

[1]

Executive Summary

The 2-amino-4-phenylthiazole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets through hydrogen bonding,

Chemical Architecture & Synthesis Strategies

The core utility of the 2-amino-4-phenylthiazole moiety lies in its synthetic accessibility and the rigidity it provides to display pharmacophores in specific vectors.

The Hantzsch Thiazole Synthesis

The most authoritative method for constructing this scaffold is the Hantzsch condensation. It involves the reaction of

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the thiourea sulfur atom on the

Figure 1: Mechanistic flow of the Hantzsch synthesis for 2-amino-4-phenylthiazole.

Validated Synthetic Protocol

Source Validation: Adapted from Method 1.1 (Asian J. Chem) and Method 1.3 (Green Catalysis).

Objective: Synthesis of 2-amino-4-phenylthiazole (Compound 1).

Reagents:

-

Acetophenone (12.0 g, 0.1 mol)[1]

-

Thiourea (15.22 g, 0.2 mol)[1]

-

Iodine (25.33 g, 0.1 mol)[1]

-

Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

-

Mixing: In a 250 mL round-bottom flask, dissolve acetophenone and thiourea in ethanol (50 mL).

-

Addition: Add iodine carefully to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:3).[2]

-

Workup: Cool the reaction mixture to room temperature. Wash with diethyl ether to remove unreacted acetophenone/iodine.[1]

-

Precipitation: Pour the cooled mixture into an aqueous ammonium hydroxide solution. The crude solid will precipitate.

-

Purification: Recrystallize from hot methanol to yield off-white crystals.

-

Validation: Expected Melting Point: 120–122°C.

Pharmacological Spectrum & Mechanism of Action

Anticancer Activity: EGFR and Tubulin Targeting

The scaffold has shown nanomolar potency against non-small cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR) and its resistant mutants (T790M, C797S).

Mechanism: Dual Inhibition

Recent studies indicate that derivatives substituted with bulky lipophilic groups at the phenyl ring (C4) and amide linkers at the amine (C2) can occupy the ATP-binding pocket of EGFR while simultaneously disrupting tubulin polymerization.

Figure 2: Signal transduction blockade by thiazole-based EGFR inhibitors.

Antimicrobial Activity

Derivatives containing Schiff bases or azetidinone moieties at the C2 position exhibit significant antibacterial and antifungal activity. The mechanism often involves membrane depolarization and inhibition of DNA gyrase.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis reveals that the 2-amino-4-phenylthiazole scaffold is highly sensitive to substitution patterns.

SAR Visualization

Figure 3: Strategic substitution map for optimizing biological activity.

Comparative Potency Data

The following table summarizes key derivatives identified in recent literature, highlighting the impact of specific substitutions.

| Compound ID | Structure/Substitution | Target | Activity Metric (IC50/MIC) | Reference |

| Cmpd 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | EGFR / SIRT2 | 2.47 µM (A549 Lung Cancer) | [1] |

| Cmpd 4n | N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide | Raf/MEK/ERK | 6.31 µM (HT29 Colon Cancer) | [2] |

| Cmpd 5A | 4-bromine acetamide derivative | Tubulin Polymerase | Comparable to Adriamycin | [3] |

| SMB-6 | 2-benzylideneamino derivative | S. aureus | Comparable to Ampicillin | [4] |

| Blueprint | EGFR L858R/T790M mutant inhibitor | EGFR Mutant | < 10 nM | [5] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

To validate the anticancer potential of synthesized derivatives, the SRB assay is recommended over MTT for its linearity and stability.

Reagents:

-

SRB Solution (0.4% w/v in 1% acetic acid)

-

Trichloroacetic acid (TCA) (10% and 50%)

-

Tris Base (10 mM, pH 10.5)

Protocol:

-

Seeding: Seed tumor cells (e.g., A549, HT29) in 96-well plates (5,000 cells/well) and incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO, serial dilutions 0.1–100 µM) to wells. Incubate for 48h.

-

Fixation: Add cold 50% TCA (50 µL) to each well (final concentration 10%). Incubate at 4°C for 1 hour.

-

Washing: Wash plates 5x with tap water and air dry.

-

Staining: Add 100 µL SRB solution. Incubate 15 min at room temperature.

-

Destaining: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 200 µL Tris base (10 mM) to solubilize protein-bound dye. Shake for 10 min.

-

Measurement: Read Absorbance at 510 nm.

-

Calculation:

. Calculate IC50 using non-linear regression.

References

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health (NIH).Link

-

Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. ResearchGate.Link

-

Structure-Guided Design of 2-Amino-4-Phenylthiazole Derivatives Targeting EGFR: DFT Insights and Molecular Docking Evaluation. ResearchGate.Link

-

Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate.Link

-

New EGFR-mutant inhibitors discovered at Blueprint Medicines. BioWorld.[3][4]Link

-

Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives. Asian Journal of Chemistry.Link

Navigating the Toxicological Landscape of N-pentyl-4-phenyl-1,3-thiazol-2-amine: A Technical Guide for Drug Development Professionals

Introduction: The Dichotomy of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in the realm of medicinal chemistry, serving as the foundational core for a multitude of compounds with a broad spectrum of therapeutic applications.[1][2] Its derivatives have shown promise as anticancer,[3][4] anti-inflammatory,[5][6] antiviral, antimicrobial, and antileishmanial agents.[3][7] However, this versatile scaffold also carries a note of caution, as it has been classified as a potential "toxicophore."[1][2] This duality necessitates a thorough and nuanced understanding of its structure-toxicity relationships to safely and effectively harness its therapeutic potential. This guide provides an in-depth technical overview of the potential toxicity profile of N-pentyl-4-phenyl-1,3-thiazol-2-amine, offering insights for researchers, scientists, and drug development professionals on navigating its preclinical safety assessment. While specific toxicological data for this particular compound is not extensively available in the public domain, this document will extrapolate its likely profile based on the well-documented behavior of the 2-aminothiazole class and the influence of its specific substitutions.

The Mechanistic Underpinnings of 2-Aminothiazole Toxicity: A Tale of Metabolic Activation

The primary concern with the 2-aminothiazole core lies in its susceptibility to metabolic activation, which can lead to the formation of reactive metabolites capable of causing cellular damage.[1] The principal pathway of this activation involves the epoxidation of the C4-C5 double bond of the thiazole ring by cytochrome P450 enzymes. This epoxide is a highly reactive electrophile that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and idiosyncratic adverse drug reactions.

However, the toxicological fate of a 2-aminothiazole derivative is not predetermined by its core structure alone. The nature and position of substituents on the thiazole ring play a critical role in modulating its metabolic profile and, consequently, its toxicity.

Structural Safeguards: The Protective Role of C4/C5 Substitution

A key determinant in the safety profile of 2-aminothiazole derivatives is the presence of substituents at the C4 or C5 positions. The introduction of a group at these positions can sterically hinder the enzymatic epoxidation of the C4-C5 double bond, thereby preventing the formation of the reactive epoxide intermediate.[1] In the case of This compound , the presence of a bulky phenyl group at the C4 position is a significant structural feature. This substitution is predicted to make the epoxidation pathway difficult, favoring alternative, non-toxic metabolic routes.[1]

Caption: Predicted metabolic pathways of unsubstituted versus C4-substituted 2-aminothiazoles.

A Roadmap for Preclinical Safety Assessment

Given the absence of specific public data, a rigorous preclinical safety and toxicity evaluation is paramount for this compound. The following is a recommended, yet adaptable, workflow for a comprehensive toxicological assessment.

Caption: A typical preclinical toxicity assessment workflow for a novel chemical entity.

In Vitro Toxicity Profiling: The First Line of Defense

A battery of in vitro assays should be employed to provide an early assessment of the compound's potential liabilities.

| Assay Type | Experimental Models | Key Endpoints | Rationale |

| Cytotoxicity | Cancer cell lines (e.g., HepG2, A549) and normal cell lines (e.g., fibroblasts) | IC50 values, cell viability, membrane integrity (LDH release) | To determine the general toxicity of the compound to living cells and assess for any selective toxicity towards cancer cells. |

| Genotoxicity | Salmonella typhimurium (Ames test), mammalian cell micronucleus test | Mutagenicity, clastogenicity, aneugenicity | To evaluate the potential of the compound to cause genetic mutations or chromosomal damage. |

| Hepatotoxicity | Primary human hepatocytes, HepG2 cells | Cell viability, enzyme leakage (ALT/AST), CYP450 inhibition/induction | To assess the potential for liver injury, a common site of drug-induced toxicity. |

| Cardiotoxicity | hERG-transfected cell lines | Inhibition of the hERG potassium channel | To screen for the risk of drug-induced cardiac arrhythmias (QT prolongation). |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Toxicity Studies: The Whole-System Perspective

Following a favorable in vitro profile, in vivo studies in relevant animal models are necessary to understand the compound's effects in a complex biological system.

| Study Type | Animal Model | Key Parameters | Purpose |

| Acute Toxicity | Rodents (e.g., mice or rats) | LD50, clinical signs of toxicity, gross pathology | To determine the dose at which the compound becomes lethal and to identify target organs of toxicity. |

| Repeat-Dose Toxicity | Rodents and a non-rodent species | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology | To evaluate the toxic effects of the compound after repeated administration over a defined period (e.g., 28 days). |

| Safety Pharmacology | Various models | Effects on central nervous, cardiovascular, and respiratory systems | To identify potential adverse effects on vital organ functions. |

Anticipated Safety Profile and Concluding Remarks

Based on the current understanding of 2-aminothiazole toxicology, the presence of the C4-phenyl substituent in this compound is a favorable feature that likely mitigates the risk of metabolic activation via the toxic C4-C5 epoxidation pathway.[1] However, this is a predictive assessment. A comprehensive and rigorous preclinical safety evaluation, as outlined in this guide, is essential to definitively characterize its toxicity profile and ensure its potential as a safe and effective therapeutic agent. The data generated from these studies will be critical for informing the go/no-go decision for further clinical development and for establishing a safe starting dose in first-in-human trials. Researchers and drug developers are encouraged to approach the safety assessment of this and similar compounds with a thorough, data-driven strategy.

References

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. [Link]

-

Al-Ostath, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Molecules, 26(2), 433. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

PubChem. 2-Amino-4-phenylthiazole. [Link]

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Acta Pharmaceutica Sinica B, 7(5), 577-581. [Link]

-

Kim, J. Y., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Chemical Biology & Drug Design, 79(5), 813-820. [Link]

-

Desai, N. C., et al. (2013). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 17(3), 279-287. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 981. [Link]

-

PubChem. N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. [Link]

-

PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

-

de Oliveira, R. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PeerJ, 6, e5575. [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

-

NIST. 2-Thiazolamine, 4-phenyl-. [Link]

-

Vaitkienė, A., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(11), 3326. [Link]

-

Loaiza-Pérez, A. I., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]

-

Sharma, R. N., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890-897. [Link]

-

Mohammadi-Farani, A., et al. (2015). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 10(6), 487-494. [Link]

-

Al-Adilee, K. J., & Abbas, A. H. (2019). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Journal of Physics: Conference Series, 1294, 052033. [Link]

-

Foroumadi, A., et al. (2014). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research, 1(1), 26-33. [Link]

-

Mitchell, S. C. (1994). The toxicity of phenothiazine. Drug Metabolism and Drug Interactions, 11(3), 201-235. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocol for N-pentyl-4-phenyl-1,3-thiazol-2-amine

Application Note: High-Yield Synthesis of N-Pentyl-4-phenyl-1,3-thiazol-2-amine

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound , a pharmacophore relevant to kinase inhibitor discovery and antimicrobial research. The method utilizes the classic Hantzsch Thiazole Synthesis , coupling 2-bromoacetophenone (phenacyl bromide) with N-pentylthiourea. Unlike generic procedures, this guide addresses critical regioselectivity controls, salt-form management, and purification strategies to ensure >85% purity.

Introduction & Retrosynthetic Analysis

The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amide bonds and a scaffold for ATP-competitive kinase inhibitors (e.g., Dasatinib). The target molecule, this compound, combines a lipophilic pentyl tail—useful for membrane permeability—with an aromatic warhead.

Strategic Logic:

We employ the Hantzsch condensation because it is regiospecific. The sulfur atom of the thiourea acts as the primary nucleophile, attacking the

Figure 1: Retrosynthetic breakdown of the target molecule showing the convergent Hantzsch strategy.

Materials & Reagents

| Reagent | CAS No.[1] | Equiv.[2][3][4] | Role | Hazard Note |

| 2-Bromoacetophenone | 70-11-1 | 1.0 | Electrophile | Lachrymator (Tear gas effect). Handle in hood. |

| N-Pentylthiourea | 2489-77-2 | 1.1 | Nucleophile | Irritant. Synthesize if unavailable (see Protocol A). |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium | Flammable. |

| Triethylamine (Et3N) | 121-44-8 | 1.2 | Base (Workup) | Corrosive, volatile. |

| Magnesium Sulfate | 7487-88-9 | N/A | Drying Agent | Hygroscopic dust. |

Experimental Protocols

Protocol A: Synthesis of Precursor (N-Pentylthiourea)

Perform this step only if N-pentylthiourea is not commercially available. This route uses the Benzoyl Isothiocyanate method for high purity.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and addition funnel. Flush with Nitrogen (

). -

Reaction:

-

Dissolve Benzoyl isothiocyanate (10 mmol) in Acetone (20 mL).

-

Add Pentylamine (10 mmol) dropwise at 0°C. Stir for 1 hour at Room Temperature (RT).

-

Observation: A solid precipitate of N-benzoyl-N'-pentylthiourea usually forms.

-

-

Hydrolysis:

-

Add 10% NaOH solution (20 mL) directly to the reaction mixture.

-

Heat to 80°C for 30 minutes. The solution will clarify as the benzoyl group is cleaved.

-

-

Isolation:

-

Cool to RT and neutralize with dilute HCl to pH ~8.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white crystals of N-pentylthiourea .

-

Protocol B: Hantzsch Condensation (Target Synthesis)

This is the core synthesis step.

Step 1: Condensation [5][6][7]

-

In a 100 mL RBF, dissolve 2-Bromoacetophenone (1.99 g, 10 mmol) in Absolute Ethanol (30 mL).

-

Add N-Pentylthiourea (1.61 g, 11 mmol).

-

Attach a reflux condenser.[8] Heat the mixture to reflux (78°C) for 3 hours .

-

Mechanism Check: The reaction proceeds via nucleophilic attack of sulfur on the

-carbon, followed by intramolecular cyclization and dehydration.

-

-

TLC Monitoring: Use Hexane:Ethyl Acetate (3:1). The starting bromide (

) should disappear; a new polar spot (product salt) will appear at the baseline or low

Step 2: Workup & Free Base Formation

-

Cool the reaction mixture to RT. A precipitate may form (this is the Hydrobromide salt of the thiazole).

-

Critical Step (Basification): Pour the mixture into 100 mL of ice-water containing Ammonium Hydroxide (25%) or Sodium Bicarbonate . Adjust pH to ~9-10.

-

Why? The Hantzsch reaction produces HBr. The amine nitrogen will be protonated. Basification liberates the free base, making it soluble in organic solvents and insoluble in water.

-

-

Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL).

-

Wash the combined organic layers with Brine (50 mL).

-

Dry over Anhydrous

, filter, and concentrate under reduced pressure.

Step 3: Purification

-

Recrystallization: Dissolve the crude yellow solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool to 4°C overnight.

-

Yield Expectation: 75–85%.

-

Appearance: Pale yellow to off-white solid.

Mechanistic Pathway

Figure 2: Step-wise mechanistic flow of the Hantzsch synthesis.

Characterization & Validation

To validate the synthesis, compare your data against these expected values derived from homologous series (N-butyl/N-phenyl analogs):

| Technique | Expected Signal / Value | Interpretation |

| Physical State | Off-white crystalline solid | Melting Point approx. 90–110°C (estimate). |

| 1H NMR (CDCl3) | Terminal Methyl of pentyl group. | |

| Methylene chain ( | ||

| Thiazole C5-H (Diagnostic Singlet). | ||

| Phenyl aromatic protons. | ||

| MS (ESI+) | m/z ~ 247.1 | Matches Formula |

Self-Validation Check:

-

Absence of

4.5 ppm (singlet): If you see a singlet around 4.5 ppm, unreacted phenacyl bromide is present. -

Presence of

6.75 ppm: This singlet is the "fingerprint" of the formed thiazole ring. If missing, cyclization failed.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete cyclization or loss during workup. | Increase reflux time to 5 hours. Ensure pH > 9 during workup to fully extract the free base.[7] |

| Sticky/Oily Product | Impurities (unreacted ketone). | Recrystallize from Hexane/Ethyl Acetate instead of Ethanol. |

| Dark Coloration | Oxidation of amine or iodine formation.[3] | Perform reaction under Nitrogen atmosphere. Add a pinch of Sodium Metabisulfite during workup. |

| Regioselectivity | Formation of isomeric impurities (rare in Hantzsch). | Ensure N-pentylthiourea is pure before use. Impure thiourea leads to mixed products. |

References

-

Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft. (Historical Foundation)

-

Potewar, T. M., et al. (2010). "A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium hexafluorophosphate". Arkivoc. (Catalytic improvements)

-

Organic Syntheses. (1941).[8] "Phenacyl Bromide".[2][8][9] Org.[3][4][8] Synth. Coll. Vol. 1, p. 436. (Precursor Preparation)

-

PubChem. (2025).[10] "N-Pentylamine Compound Summary". (Reagent Data)

- Kashyap, S. J., et al. (2012). "Synthesis of 2-amino-4-phenylthiazole derivatives". Journal of Chemical and Pharmaceutical Research.

Sources

- 1. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]

- 4. bepls.com [bepls.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. CN101522184A - Thiourea compounds - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Pentylamine | C5H13N | CID 8060 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Hantzsch Synthesis of N-Pentyl-4-phenyl-1,3-thiazol-2-amine

Abstract & Strategic Overview

The 2-aminothiazole pharmacophore is a cornerstone in medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Dasatinib) and GPCR ligands. This Application Note details the synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine , a lipophilic probe molecule often used to study hydrophobic pocket interactions in biological targets.

While the Hantzsch thiazole synthesis (est. 1887) is the canonical method for this scaffold, the introduction of the N-alkyl substituent requires precise control over the thiourea precursor to prevent regiochemical ambiguity. This guide presents a validated, two-stage protocol:

-

Regiocontrolled Synthesis of N-Pentylthiourea: Utilizing the benzoyl isothiocyanate intermediate to ensure mono-substitution.

-

Hantzsch Condensation: Optimized conditions to favor the 2-amino tautomer over the thermodynamic 2-imino byproduct.

Retrosynthetic Analysis

The target molecule is disassembled into two primary synthons: the electrophilic

Figure 1: Retrosynthetic breakdown of the target scaffold.

Critical Safety & Handling

-

2-Bromoacetophenone: A potent lachrymator (tear gas agent). All weighing and reactions must be performed in a functioning fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution before removal from the hood to quench residues.

-

Thioureas: Potential goitrogens. Handle with gloves and avoid dust inhalation.

Protocol Phase I: Synthesis of N-Pentylthiourea

Rationale: Direct reaction of pentylamine with ammonium thiocyanate often leads to equilibrium issues or ammonium salts. The Benzoyl Isothiocyanate Route is selected here for its high yield and purity, ensuring the final Hantzsch reaction proceeds with a clean mono-substituted nucleophile.

Reagents

-

Ammonium thiocyanate (

): 1.1 eq -

Benzoyl chloride: 1.0 eq

-

Pentylamine: 1.0 eq

-

Acetone (dry): Solvent

-

Sodium Hydroxide (

): 10% aqueous solution

Step-by-Step Methodology

-

Formation of Benzoyl Isothiocyanate (In Situ):

-

Dissolve

(1.1 eq) in dry acetone. -

Add Benzoyl chloride (1.0 eq) dropwise at room temperature. A white precipitate (

) will form immediately. -

Stir for 30 minutes. Filter off the

solid; the filtrate contains the reactive benzoyl isothiocyanate.

-

-

Amine Addition:

-

Add Pentylamine (1.0 eq) dropwise to the filtrate. The reaction is exothermic; maintain temperature

C. -

Stir for 1 hour. The intermediate N-benzoyl-N'-pentylthiourea usually precipitates or can be concentrated.

-

-

Hydrolysis:

-

Suspend the intermediate in 10%

solution (excess). -

Heat to

C for 30 minutes to cleave the benzoyl group. -

Workup: Cool to room temperature. Acidify carefully with HCl to pH ~8-9 (to precipitate the product without forming the salt). If the product is an oil, extract with Ethyl Acetate.

-

Yield Expectation: >85% (White solid or viscous oil).

-

Protocol Phase II: The Hantzsch Coupling

Rationale: The reaction utilizes the nucleophilicity of the sulfur atom. Using Ethanol as a solvent allows for the precipitation of the HBr salt of the product, driving the reaction to completion.

Reagents

-

2-Bromoacetophenone: 1.0 eq

-

N-Pentylthiourea (from Phase I): 1.1 eq

-

Ethanol (Absolute): 10 mL per mmol substrate

- (sat. aq.): For neutralization

Step-by-Step Methodology

-

Reaction Assembly:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve N-pentylthiourea (1.1 eq) in Ethanol.

-

Add 2-Bromoacetophenone (1.0 eq) in one portion.

-

-

Reflux:

-

Equip with a reflux condenser. Heat the mixture to reflux (

C) for 2–3 hours . -

Monitoring: TLC (Hexane:EtOAc 3:1). The starting bromide (

) should disappear; a new polar spot (the hydrobromide salt) will appear at the baseline or low

-

-

Isolation (HBr Salt):

-

Cool the reaction mixture to

C. -

In many cases, the product crystallizes as the hydrobromide salt. Filter the solid.[1]

-

If no precipitate: Concentrate the ethanol to 20% volume and add diethyl ether to induce precipitation.

-

-

Free Base Liberation (Crucial Step):

-

Suspend the HBr salt in water.

-

Slowly add saturated

solution while stirring until pH -

Extract with Ethyl Acetate (

). Dry organic layer over

-

-

Purification:

-

Recrystallize from Ethanol/Water (9:1) OR

-

Flash Column Chromatography: Silica gel, eluting with Hexane

10% EtOAc/Hexane.

-

Mechanistic Insight & Troubleshooting

The Hantzsch synthesis involves a specific sequence: S-alkylation followed by cyclodehydration.

Figure 2: Mechanistic pathway of the Hantzsch Thiazole Synthesis.[2]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Product is sticky/oil | Residual solvent or impurities | Triturate with cold pentane/ether; ensure complete removal of DMF if used. |

| Low Yield | Volatility of amine or decomposition | Use the Benzoyl-NCS precursor method (Phase I) instead of direct amine reaction. |

| Regio-isomers | Acidic conditions favoring imine form | Ensure final workup is basic (pH 9). Do not heat the free base in strong acid. |

| Dark Coloration | Oxidation of thiourea | Degas ethanol with |

Characterization Data (Representative)

Upon successful synthesis, the following spectral characteristics confirm the structure of this compound.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | C5-H of Thiazole ring . Distinctive singlet. | |

| 1H NMR | Phenyl ring protons. | |

| 1H NMR | NH (Exchangeable with | |

| 1H NMR | ||

| 1H NMR | Terminal methyl of pentyl group. | |

| MS (ESI) | Matches calculated mass (approx. 247.1 Da). |

References

-

Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-

Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Validated protocol database for heterocycle construction.

-

Siddiqui, N., et al. (2019). "Benzoyl isothiocyanate: A versatile intermediate in the synthesis of thiourea derivatives." Journal of Chemical Sciences. (Contextualizing the precursor synthesis).

-

PubChem Compound Summary. "2-Amino-4-phenylthiazole derivatives." National Library of Medicine.

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of N-pentyl-4-phenyl-1,3-thiazol-2-amine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of N-pentyl-4-phenyl-1,3-thiazol-2-amine. Adherence to these protocols is critical for ensuring the integrity and consistency of experimental results in downstream applications. This guide outlines the necessary materials, provides detailed, step-by-step procedures for dissolution, and establishes best practices for the storage and handling of the resulting stock solutions to maintain compound stability and purity.

Introduction: The Criticality of Proper Stock Solution Preparation

The reliability and reproducibility of in vitro and in vivo experimental data are fundamentally dependent on the precise and consistent preparation of test compounds. This compound, a member of the 2-aminothiazole class of compounds, holds potential for various research applications. Improper handling, inaccurate concentration calculations, or suboptimal storage conditions can lead to compound degradation, precipitation, or microbial contamination, thereby compromising the validity of scientific findings.

This application note serves as an authoritative resource, detailing the essential considerations and methodologies for preparing high-quality stock solutions of this compound. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to empower researchers with the knowledge to adapt and troubleshoot as necessary.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is paramount for the successful preparation of stock solutions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂S | [1] |

| Molecular Weight | 246.37 g/mol | [1] |

| Appearance | Assumed to be a solid (crystalline powder) | General knowledge for similar compounds[2] |

| Solubility | No specific data is available for this compound. However, a structurally similar compound, 2-amino-4-phenylthiazole, is soluble in ethanol (~12 mg/mL) and DMSO (~10 mg/mL). It is sparingly soluble in aqueous buffers.[2] Based on its structure, with a non-polar pentyl group, it is predicted to have good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, and poor solubility in aqueous solutions. | Inferred from related compounds and general chemical principles. |

| Stability | Thiazole-containing compounds are generally stable.[3] However, long-term stability in solution, especially in DMSO, can be compound-specific and may be affected by factors such as water absorption by the solvent.[4] | General chemical knowledge. |

Essential Equipment and Reagents

To ensure the accuracy, purity, and stability of the prepared stock solutions, the following high-quality equipment and reagents are required:

-

This compound: Solid form, with known purity (e.g., >98%).

-

Analytical Balance: Calibrated, with a readability of at least 0.1 mg.

-

Volumetric Flasks: Grade A, of appropriate volumes (e.g., 1 mL, 5 mL, 10 mL).

-

Pipettes: Calibrated micropipettes for accurate liquid handling.

-

Vortex Mixer: For thorough mixing and dissolution.

-

Sonicator (optional): To aid in the dissolution of sparingly soluble compounds.

-

Solvents:

-

Dimethyl Sulfoxide (DMSO): Anhydrous, high-purity (≥99.9%).

-

Ethanol (EtOH): Anhydrous, 200 proof (100%).

-

-

Storage Vials: Amber or opaque glass vials with inert caps (e.g., PTFE-lined) or cryovials.

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves.

-

Sterile Filtration Unit (optional): 0.22 µm filter, if sterile stock solutions are required for cell-based assays.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be adapted for other desired concentrations.

Pre-Preparation and Safety Precautions

-

Safety First: Always handle this compound and solvents in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.

-

Equilibration: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the compound's stability and accurate weighing.[5]

-

Calculations: Accurately calculate the mass of the compound required to achieve the desired concentration and volume. The formula for this calculation is:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mM x 1 mL x 246.37 g/mol / 1000 = 2.4637 mg

Weighing and Dissolution Procedure

-

Weighing: Carefully weigh the calculated amount of this compound using a calibrated analytical balance. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly to maintain accuracy.

-

Transfer: Transfer the weighed compound into a clean, dry volumetric flask of the appropriate size.

-

Solvent Addition: Add approximately 80% of the final volume of anhydrous DMSO to the volumetric flask.

-

Dissolution: Cap the flask and vortex the solution until the solid is completely dissolved. Visual inspection against a light source should show no visible particulates. If the compound is difficult to dissolve, sonication in a water bath for 5-10 minutes may be employed.

-

Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.

-

Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.

Workflow for Stock Solution Preparation

Caption: A streamlined workflow for preparing and storing stock solutions.

Best Practices for Storage and Handling

Proper storage is crucial to maintain the long-term stability and integrity of the stock solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes.[6]

-

Storage Temperature: For long-term storage (months to years), aliquots should be stored at -80°C. For short-term storage (weeks to a few months), -20°C is generally acceptable.[6]

-

Light Protection: Store aliquots in amber or opaque vials to protect the compound from potential photodegradation.

-

Inert Environment: Ensure vials are tightly sealed to prevent the absorption of atmospheric moisture by the DMSO, which can compromise compound stability.[4]

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

Important Consideration: Direct dilution of a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate out of solution. To mitigate this, a serial dilution approach is recommended.

Protocol for Dilution into Aqueous Buffers

-

Intermediate Dilution: If a large dilution factor is required, perform an intermediate dilution of the DMSO stock in DMSO.

-

Final Dilution: Add the DMSO stock (or intermediate dilution) to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.

-

Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological systems.[6] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Conclusion

The protocols and best practices outlined in this application note provide a robust framework for the preparation of reliable and reproducible stock solutions of this compound. By adhering to these guidelines, researchers can minimize variability in their experiments and ensure the generation of high-quality, trustworthy data. The principles of accurate weighing, proper dissolution technique, and appropriate storage are universally applicable and form the foundation of sound scientific practice in drug discovery and development.

References

-

Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, October 20). 6.1: Calculating Molarity. Retrieved February 15, 2026, from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved February 15, 2026, from [Link]

-

University of Wisconsin-La Crosse. (n.d.). Molarity and Solution Units of Concentration. Retrieved February 15, 2026, from [Link]

-

G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved February 15, 2026, from [Link]

-

McNeill, R. J., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Retrieved February 15, 2026, from [Link]

-

Witschel, M., et al. (2018). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PMC. Retrieved February 15, 2026, from [Link]

-

Feger, D. (2014, November 26). How long can a compound be stable in DMSO for? ResearchGate. Retrieved February 15, 2026, from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved February 15, 2026, from [Link]

-

Edelmann, F. T. (2021, December 21). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved February 15, 2026, from [Link]

-

de Almeida, L., et al. (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC. Retrieved February 15, 2026, from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved February 15, 2026, from [Link]

-

Journal of the Brazilian Chemical Society. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Retrieved February 15, 2026, from [Link]

-

International Journal for Scientific and Development Research. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved February 15, 2026, from [Link]

-

SciELO México. (n.d.). Synthesis, in vitro Antitrichomonal Activity, and Docking Study of N-[(4-substituted phenyl)-1,3-thiazol-2-yl]. Retrieved February 15, 2026, from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved February 15, 2026, from [Link]

-

ChemSynthesis. (n.d.). 1,3-thiazol-2-amine. Retrieved February 15, 2026, from [Link]

-

MDPI. (2022, June 30). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved February 15, 2026, from [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of N-pentyl-4-phenyl-1,3-thiazol-2-amine

I. Introduction: The Therapeutic Potential of the 4-Phenyl-1,3-thiazol-2-amine Scaffold

The 1,3-thiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of the 4-phenyl-1,3-thiazol-2-amine scaffold, to which N-pentyl-4-phenyl-1,3-thiazol-2-amine belongs, have demonstrated significant therapeutic potential across multiple disease areas. Research has highlighted their roles as potent anticancer agents that can induce apoptosis and disrupt microtubule dynamics, as well as their activity against neglected diseases like leishmaniasis.[3][4][5][6][7][8]

Given the established bioactivity of this chemical class, this compound emerges as a compound of interest for in vitro evaluation.[9] These application notes provide a comprehensive framework for researchers to systematically determine its dosage, administration, and mechanism of action in a cell-based laboratory setting. The protocols herein are designed as a self-validating system, beginning with broad cytotoxicity screening to determine effective concentrations, followed by more focused mechanistic assays to elucidate the pathways of action.

II. Compound Preparation: Foundational Steps for Reproducible Data

Accurate and consistent compound preparation is critical for the integrity of any in vitro study. The following protocol details the preparation of stock solutions and working dilutions for this compound.

A. Rationale for Solvent Selection

Small organic molecules like this compound often exhibit limited aqueous solubility.[10] Dimethyl sulfoxide (DMSO) is the standard solvent of choice due to its high solubilizing capacity for a wide range of compounds and its miscibility with aqueous cell culture media.[11][12] It is imperative, however, to control the final concentration of DMSO in culture, as it can exert toxic effects on cells, typically above 0.5%.[12][13]

B. Protocol: Preparation of Master Stock and Working Solutions

-

Master Stock Preparation (e.g., 10 mM):

-

The molecular weight of this compound is 246.37 g/mol .[9]

-

To prepare a 10 mM stock solution, weigh 2.46 mg of the compound and dissolve it in 1 mL of high-purity, sterile DMSO.

-

Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

-

This master stock should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[12]

-

-

Intermediate and Working Solution Preparation:

-

Prepare intermediate dilutions from the master stock using sterile DMSO.

-

For cell-based assays, create final working solutions by diluting the intermediate stocks into complete cell culture medium. It is crucial to perform this dilution in a stepwise manner to prevent compound precipitation.[13]

-

Causality: A large, rapid dilution from 100% DMSO into an aqueous medium can cause the compound to crash out of solution. Serial dilutions allow for a gradual decrease in solvent concentration, maintaining solubility.

-

III. Phase 1: Determination of Cytotoxicity and IC50 Value

The initial step in characterizing a novel compound is to determine its effect on cell viability and calculate the half-maximal inhibitory concentration (IC50). This value establishes the dose-dependent effect of the compound and is essential for designing subsequent mechanistic experiments. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[14][15][16]

A. Principle of the MTT Assay

Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of living cells. By solubilizing these formazan crystals and measuring the absorbance, one can quantify cell viability.[14][16]

B. Experimental Workflow: IC50 Determination

Caption: Workflow for determining the IC50 value using the MTT assay.

C. Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Harvest cells during their exponential growth phase.

-

Perform an accurate cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density in 100 µL of complete culture medium.[14][17] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

-

Trustworthiness: Optimizing cell seeding density is critical. Too few cells will result in a low signal, while too many will lead to contact inhibition and a plateaued metabolic signal, masking the compound's cytotoxic effects.[17] A preliminary cell titration experiment is highly recommended for each new cell line.[17]

-

| Cell Line Example | Seeding Density (cells/well) for 48-72h Assay |

| HeLa (Cervical Cancer) | 2,000 - 5,000 |

| MCF-7 (Breast Cancer) | 3,000 - 8,000 |

| A549 (Lung Cancer) | 2,500 - 6,000 |

| HepG2 (Liver Cancer) | 5,000 - 10,000 |

| Table 1: General guidelines for initial cell seeding densities in a 96-well plate. These should be empirically optimized.[17][18][19] |

-

Compound Treatment:

-

Prepare a series of 2X final concentrations of this compound in complete culture medium via serial dilution. A typical starting range for novel thiazole derivatives might be 0.1 µM to 100 µM.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Controls are Essential:

-

Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest compound dose. This group represents 100% cell viability.[20][21][22]

-

Untreated Control: Cells in medium only.

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.[14]

-

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Solubilization:

-

After incubation, add 10 µL of a 5 mg/mL sterile MTT solution to each well.[14]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[14] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[14]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Subtract the average absorbance of the blank controls from all other wells.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Sample / Average Absorbance of Vehicle Control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

-

-

IV. Phase 2: Elucidating the Mechanism of Action - Apoptosis

Many thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][3][5] Once the IC50 is established, the next logical step is to investigate whether this compound induces apoptosis using concentrations at, below, and above the IC50 value (e.g., 0.5x, 1x, and 2x IC50).

Caption: Decision workflow for post-IC50 mechanistic studies.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of four cell populations via flow cytometry:

-

Viable Cells: Annexin V- / PI-

-

Early Apoptotic Cells: Annexin V+ / PI-

-

Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

-

Necrotic Cells: Annexin V- / PI+

Caption: Principle of Annexin V and Propidium Iodide staining.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (and vehicle control) for the desired time.

-

Cell Harvesting: For adherent cells, collect the culture medium (which contains dead, floating cells) and then gently detach the remaining cells using trypsin.[23] Combine with the collected medium. For suspension cells, simply collect the cells. Centrifuge the cell suspension.

-

Washing: Wash the cells twice with cold PBS.[24]

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[24]

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[24]

-

Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[25][26]

-

Add 5 µL of Propidium Iodide solution.[26]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]

B. Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. Their activation is a hallmark of apoptosis. Assays to measure their activity typically use a peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a chromophore like pNA or a fluorophore like AMC).[27][28] When activated caspase-3/7 in the cell lysate cleaves the substrate, the reporter molecule is released and can be quantified by a spectrophotometer or fluorometer, respectively.[27][29]

Protocol: Fluorometric Caspase-3/7 Assay

-

Cell Treatment & Lysis:

-

Assay Reaction:

-

Transfer the cell lysates to a black 96-well plate.

-

Prepare a reaction mixture containing reaction buffer and the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[28]

-

Add the reaction mixture to each well containing cell lysate.

-

-

Incubation & Measurement:

-

Data Analysis: The fluorescence intensity is directly proportional to the caspase-3/7 activity. Results are often expressed as a fold-increase in activity compared to the vehicle-treated control.

V. References

-

Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.

-

East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Brody School of Medicine. Retrieved from [Link]

-

DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]

-

Zimmer, S. (2025, April 29). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7381.

-

Julien, O., & Wells, J. A. (2014). Assaying caspase activity in vitro. Cold Spring Harbor protocols, 2014(7), 741–745.

-

Cukurovali, A., et al. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(9), 2371-2383.

-

Neuromics. (2020, January 7). SEEDING DENSITY GUIDELINES. Retrieved from [Link]

-

Singh, S., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure & Dynamics, 1-25.

-

Reddy, T. S., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Elabscience. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

-

Erlmann, P. (2014, November 28). Response to "Which is the best protocol for caspase-3 activity detection in vitro?". ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

-

ResearchGate. (2021, December 9). Seeding Cells in a 96 well plate at 10000cells per well?. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Seeding Adherent Cells in Agilent Seahorse XF96 Cell Culture Microplates. Retrieved from [Link]

-

Yeo, B., et al. (2014). The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. Recent patents on anti-cancer drug discovery, 9(3), 385–388.

-

Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Quora. (2014, November 14). What is the difference among a control group, a vehicle treated group and a test group?. Retrieved from [Link]

-

de Almeida, L. G. V., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & vectors, 11(1), 503.

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 12(3), e0173353.

-

Desai, N. C., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society, 18(6), 971-983.

-

ResearchGate. (2025, December 28). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Retrieved from [Link]

-

Patel, P. R., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Heterocyclic Chemistry, 59(3), 576-586.

-

International Journal for Scientific Research & Development. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. captivatebio.com [captivatebio.com]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. clyte.tech [clyte.tech]

- 18. med.unc.edu [med.unc.edu]

- 19. Useful Numbers for Cell Culture | Thermo Fisher Scientific - KR [thermofisher.com]

- 20. bitesizebio.com [bitesizebio.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. quora.com [quora.com]

- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 24. Annexin V Staining Protocol [bdbiosciences.com]

- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 26. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 27. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 30. researchgate.net [researchgate.net]

Microwave-assisted synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine

Application Note: Microwave-Assisted Synthesis of -Pentyl-4-phenyl-1,3-thiazol-2-amine

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Abafungin, Pramipexole). Traditional synthesis via the Hantzsch condensation often requires prolonged reflux times (8–12 hours) and large volumes of volatile organic solvents. This protocol details a microwave-assisted methodology that reduces reaction time to under 20 minutes while improving yield and purity.[1][2] We utilize a condensation between phenacyl bromide (2-bromoacetophenone) and

Scientific Foundation & Mechanism

The Hantzsch Thiazole Synthesis

The reaction proceeds via the nucleophilic attack of the thiourea sulfur atom on the

Reaction Scheme

The synthesis involves two key phases:

-

Precursor Synthesis: Formation of

-pentylthiourea (if not commercially sourced). -